molecular formula C17H13ClN2O3S B13365456 (2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid

(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid

Cat. No.: B13365456
M. Wt: 360.8 g/mol
InChI Key: LNDVKQSGAAFIDV-CMDGGOBGSA-N
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Description

The compound “(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid” features a conjugated α,β-unsaturated carboxylic acid backbone with a 2-chlorophenylcarbamothioylamino substituent at the meta position of the phenyl ring. Its structure includes:

  • Hydrogen-bonding capacity: Three hydrogen bond donors (two NH groups from carbamothioyl and the carboxylic acid OH) and four acceptors (two carbonyl oxygens, one thiocarbonyl sulfur, and the carboxylic acid oxygen) contribute to solubility and binding affinity .
  • Molecular weight: Approximately 402.08 g/mol, with a topological polar surface area (TPSA) of 111 Ų, indicating moderate solubility and permeability .

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

(E)-3-[3-[(2-chlorobenzoyl)carbamothioylamino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H13ClN2O3S/c18-14-7-2-1-6-13(14)16(23)20-17(24)19-12-5-3-4-11(10-12)8-9-15(21)22/h1-10H,(H,21,22)(H2,19,20,23,24)/b9-8+

InChI Key

LNDVKQSGAAFIDV-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)/C=C/C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C=CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Benzoyl Intermediate: The initial step could involve the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

    Amidation Reaction: The 2-chlorobenzoyl chloride can then react with an amine to form the corresponding amide.

    Thioamide Formation: The amide can be further reacted with a thiol reagent to introduce the thioamide functionality.

    Coupling with Propenoic Acid: Finally, the thioamide intermediate can be coupled with a propenoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several α,β-unsaturated carboxylic acid derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight H-Bond Donors/Acceptors Substituents Key Features References
(2E)-3-[3-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid 402.08 3 / 4 2-Chlorophenyl, carbamothioyl High TPSA (111 Ų), moderate logP
(2E)-3-[(3-Carbamoylphenyl)carbamoyl]prop-2-enoic acid 234.21 3 / 4 Carbamoyl Simpler structure, lower MW
(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid 283.27 2 / 4 Phenoxyphenyl Increased lipophilicity
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid 383.30 2 / 6 Trifluoromethyl, sulfamoyl Enhanced metabolic stability
(2E)-3-Phenylprop-2-enoic acid 148.16 1 / 2 Phenyl Baseline for structural comparison

Key Findings

Phenoxyphenyl derivatives (e.g., CAS 929697-61-0) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Hydrogen Bonding and Solubility :

  • The target compound’s carbamothioyl group introduces a thiocarbonyl sulfur, which is a weaker hydrogen bond acceptor compared to carbonyl oxygen but may engage in hydrophobic interactions .
  • Sulfamoyl-containing analogs (e.g., ) show increased hydrogen bond acceptors (up to 6), improving solubility in polar solvents .

Electronic and Steric Properties: Trifluoromethyl groups (e.g., ) impart strong electron-withdrawing effects, stabilizing the conjugated system and enhancing resistance to metabolic oxidation .

Biological Implications :

  • Compounds with chlorinated aryl groups (e.g., target compound and ) are hypothesized to exhibit insecticidal or antimicrobial activity, as chloro-substituted aromatics often disrupt membrane integrity or enzyme function .
  • Carbamothioyl vs. Carbamoyl : The thiocarbonyl group may confer unique binding modes in thiol-containing targets (e.g., cysteine proteases) compared to carbamoyl derivatives .

Biological Activity

The compound (2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid is a thioamide derivative notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound exhibits a molecular formula of C17H13ClN2O3SC_{17}H_{13}ClN_2O_3S with a molecular weight of 360.8 g/mol. The presence of multiple functional groups, including a prop-2-enoic acid backbone, a carbamothioyl amino group, and a chlorophenyl carbonyl moiety, contributes to its reactivity and biological potential.

PropertyValue
Molecular FormulaC17H13ClN2O3S
Molecular Weight360.8 g/mol
IUPAC Name(E)-3-[3-[(2-chlorobenzoyl)carbamothioylamino]phenyl]prop-2-enoic acid
InChIInChI=1S/C17H13ClN2O3S/c18-14-7-2-1-6-13(14)16(23)20-17(24)19-12-5-3-4-11(10-12)8-9-15(21)22/h1-10H,(H,21,22)(H2,19,20,23,24)/b9-8+

Biological Activities

Research indicates that compounds similar to (2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid exhibit various biological activities, including:

  • Antitumor Activity : Similar thioamide derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of the chlorophenyl group is associated with enhanced antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory responses.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The thioamide functionality can interact with specific enzymes, potentially inhibiting their activity. For example, it may inhibit urease activity as indicated in enzyme databases .
    Enzyme Inhibition E+SESE+P\text{Enzyme Inhibition }E+S\rightleftharpoons ES\rightarrow E+P

Where EE is the enzyme, SS the substrate, and PP the product.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antitumor Studies : A study on thioamide derivatives revealed that certain modifications could enhance cytotoxicity against various cancer cell lines. The incorporation of a chlorophenyl group was found to significantly improve efficacy against breast cancer cells.
  • Antimicrobial Research : Research demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.

Predictive Models for Biological Activity

Predictive models like PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate the biological activity spectrum based on molecular structure. This aids in identifying therapeutic potentials prior to extensive laboratory testing.

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